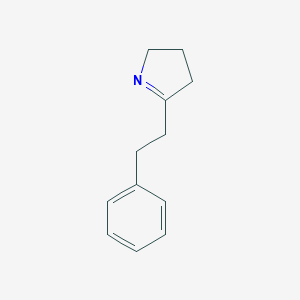

2-Phenethyl-1-pyrroline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylethyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOCCHAUIOQNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449575 | |

| Record name | 2-phenethyl-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106366-23-8 | |

| Record name | 2-phenethyl-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Phenethyl 1 Pyrroline and Its Structural Analogues

De Novo Synthesis of the 1-Pyrroline (B1209420) Ring System

The de novo synthesis of the 1-pyrroline ring involves the construction of the heterocyclic system from acyclic precursors. Several powerful strategies have been developed to achieve this, including intramolecular cyclization reactions, multicomponent reactions, and transition metal-catalyzed cycloadditions and annulations.

Intramolecular Cyclization Reactions for Dihydro-1H-pyrroles

Intramolecular cyclization is a cornerstone in the synthesis of cyclic compounds, including 1-pyrrolines. This strategy typically involves a precursor molecule containing both the nucleophilic nitrogen atom and an electrophilic carbon center, which react to form the five-membered ring. A classic and effective method for the synthesis of 2-substituted 1-pyrrolines involves the cyclization of γ-amino ketones.

A versatile approach to 2-aryl and 2-alkyl-1-pyrrolines, such as the closely related 2-phenyl-1-pyrroline, utilizes the acylation of N-vinylpyrrolidin-2-one. orgsyn.org This method serves as a practical route to the requisite γ-amino ketone precursors. The synthesis of 2-phenethyl-1-pyrroline via this strategy would commence with the reaction of N-vinylpyrrolidin-2-one with an ethyl ester of 3-phenylpropanoic acid in the presence of a strong base like sodium hydride. The resulting intermediate, a 3-(3-phenylpropanoyl)-N-vinylpyrrolidin-2-one, upon acidic hydrolysis, undergoes decarboxylation and subsequent intramolecular cyclization to yield this compound. This sequence provides a reliable pathway to various 2-substituted 1-pyrrolines. orgsyn.org

Another important intramolecular cyclization strategy is the reductive cleavage of the N-O bond in oxime ethers, which generates N-centered radicals. These radicals can then undergo intramolecular cyclization to afford five-membered cyclic imines. organic-chemistry.org Furthermore, the intramolecular oxidative amination of aminoalkenes, catalyzed by transition metals like ruthenium, presents another efficient route to cyclic imines. organic-chemistry.org

Multicomponent Reaction Methodologies for Pyrroline (B1223166) Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step from three or more starting materials. orientjchem.org Several MCRs have been developed for the synthesis of highly functionalized pyrroline derivatives. nih.gov

One notable three-component reaction involves the condensation of N-(arylsulfonamido)-acetophenones, various aldehydes, and malononitrile. nih.gov This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the acetophenone (B1666503) enolate and subsequent intramolecular cyclization to yield diversely substituted 2-pyrrolines. While this method has been extensively used for a range of substituted pyrrolines, the direct synthesis of this compound would require the use of 3-phenylpropanal (B7769412) as the aldehyde component. The general applicability of this MCR suggests its potential for creating a library of this compound analogues with various substituents on the pyrroline ring.

| Starting Aldehyde | Acetophenone Derivative | Product (2-pyrroline derivative) |

| Benzaldehyde | N-(p-toluenesulfonamido)acetophenone | 2,4-diphenyl-5-(p-toluenesulfonyl)-2-pyrroline-3-carbonitrile |

| 4-Chlorobenzaldehyde | N-(p-toluenesulfonamido)acetophenone | 2-(4-chlorophenyl)-4-phenyl-5-(p-toluenesulfonyl)-2-pyrroline-3-carbonitrile |

| 4-Methoxybenzaldehyde | N-(p-toluenesulfonamido)acetophenone | 2-(4-methoxyphenyl)-4-phenyl-5-(p-toluenesulfonyl)-2-pyrroline-3-carbonitrile |

| Propanal | N-(p-toluenesulfonamido)acetophenone | 2-ethyl-4-phenyl-5-(p-toluenesulfonyl)-2-pyrroline-3-carbonitrile |

This table presents examples of substituted 2-pyrrolines synthesized via a three-component reaction, illustrating the versatility of the methodology. nih.gov

Transition Metal-Catalyzed Cycloadditions and Annulations

Transition metal catalysis offers a diverse and powerful platform for the construction of heterocyclic rings, including the 1-pyrroline scaffold. nih.gov These methods often proceed under mild conditions with high efficiency and selectivity.

Copper catalysts have been widely employed in the synthesis of nitrogen-containing heterocycles. While a direct copper-catalyzed synthesis of this compound is not extensively documented, related methodologies highlight the potential of this approach. For instance, copper-catalyzed propargylation of nitroalkanes followed by a sequence of reduction, amine protection, and cyclization has been shown to produce 2-pyrrolines. nih.gov This strategy could potentially be adapted by using a suitable nitroalkane and a propargyl bromide derivative that would ultimately install the phenethyl group at the 2-position.

Furthermore, copper-catalyzed intramolecular N-arylation of amides and esters has been used to synthesize fused pyrrole (B145914) and indole (B1671886) systems, demonstrating the capability of copper to facilitate C-N bond formation in cyclization reactions. rsc.org

Rhodium-catalyzed hydroamination has emerged as a highly atom-economical method for the synthesis of nitrogen heterocycles. nih.gov The intramolecular hydroamination of aminoalkenes and aminoalkynes provides a direct route to cyclic amines and imines. The synthesis of this compound could be envisioned through the rhodium-catalyzed intramolecular hydroamination of a δ-aminoalkyne. The precursor, 6-amino-1-phenylhex-1-yne, upon treatment with a suitable rhodium catalyst, could undergo cyclization to form the target this compound. This approach offers a direct and efficient pathway to the desired product from a linear precursor. Rhodium catalysts have shown high reactivity for the hydroamination of primary aminoalkenes, even those that are not biased towards cyclization. nih.gov

Nickel catalysis provides a cost-effective and versatile alternative for the synthesis of pyrroline derivatives. nih.gov Nickel-catalyzed processes often involve the cyclization of unsaturated systems. For example, the nickel-catalyzed reductive 1,2-iminoacylation of alkenes from oxime esters tethered to an olefinic unit has been developed for the synthesis of multisubstituted 1-pyrrolines. nih.gov To apply this to the synthesis of this compound, a precursor containing a γ,δ-unsaturated oxime ester with a phenethyl group at the appropriate position would be required.

Another nickel-catalyzed approach involves the 1,2-aminoarylation of oxime ester-tethered alkenes with boronic acids. nih.gov This method allows for the introduction of various aryl and vinyl groups onto the pyrroline ring. While this specific reaction leads to more complex structures, it showcases the capability of nickel catalysis to construct the 1-pyrroline ring system through C-C and C-N bond formation.

| Catalyst System | Substrates | Product Type |

| NiBr₂ / Ligand | γ,δ-unsaturated oxime esters, boronic acids | 1-Pyrrolines with aryl/vinyl substitution |

| Ni-biquinoline / Zn | γ,δ-unsaturated oxime esters, acylating agents | Multisubstituted 1-pyrrolines |

This table summarizes examples of nickel-catalyzed reactions for the synthesis of 1-pyrroline derivatives, indicating the types of substrates and the resulting products. nih.gov

Oxidative Cyclization and Iminium Ion Chemistry for 1-Pyrrolines

The formation of the 1-pyrroline ring is a critical step in the synthesis of this compound. Oxidative cyclization and reactions involving iminium ions are powerful strategies to achieve this transformation.

Oxidative Cyclization:

Oxidative cyclization methods provide a direct route to 1-pyrrolines from suitable acyclic precursors. These reactions often involve the intramolecular amination of alkenes. For instance, a ruthenium catalyst system, [RuCl2(CO)3]2/dppp, has been shown to be highly effective for the intramolecular oxidative amination of various aminoalkenes, yielding cyclic imines in excellent yields. organic-chemistry.org This approach is advantageous due to its high efficiency and the use of a catalytic amount of the transition metal. Another strategy involves a silver(I)-promoted oxidative cyclization of homopropargylamines to produce pyrroles, which can be precursors to pyrrolines. nih.gov More recently, electrochemical methods have emerged as a green and practical approach for synthesizing polysubstituted pyrroles through the electrooxidative annulation of amines and aldehydes or ketones. researchgate.net

Iminium Ion Chemistry:

Iminium ions are highly reactive intermediates that readily undergo cyclization reactions to form heterocyclic structures like pyrrolines. These ions can be generated in situ from various precursors, such as N,O-acetals or by the condensation of amines with aldehydes. An acid-catalyzed cascade reaction involving an iminium ion intermediate has been utilized in the stereoselective synthesis of quinolizidines and indolizidines. nih.gov This type of cascade, which can involve the cyclization of an allylsilane onto an iminium ion, demonstrates the power of this methodology for constructing complex nitrogen-containing rings with high stereocontrol. nih.gov The formation of the pyrroline ring can also be achieved through the cyclization of N-(4,4-diethoxybutyl)imines, which proceeds through a cascade process involving an intramolecular cyclization and a subsequent sigmatropic shift. researchgate.net

| Method | Key Features | Example Precursors | Catalyst/Reagent |

| Intramolecular Oxidative Amination | High efficiency, catalytic | Aminoalkenes | [RuCl2(CO)3]2/dppp |

| Silver-Promoted Oxidative Cyclization | Forms pyrrole precursors | Homopropargylamines | Silver(I) salts |

| Electrochemical Annulation | Green, external oxidant-free | Amines and aldehydes/ketones | Electrochemical cell |

| Iminium Ion Cascade | High stereoselectivity, complex ring formation | Aminosilanes and aldehydes | Brønsted or Lewis acids |

Strategic Introduction and Derivatization of the Phenethyl Moiety

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing a versatile means to form carbon-carbon bonds. The Negishi cross-coupling reaction, for example, has been effectively used in the synthesis of phenethylamine (B48288) derivatives. researchgate.net A notable advancement is the photo-assisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and commercially available (hetero)aryl iodides. nih.govacs.orgacs.org This mild and modular method allows for the synthesis of medicinally valuable β-phenethylamine derivatives without the need for stoichiometric heterogeneous reductants, utilizing an inexpensive organic photocatalyst. nih.govacs.orgacs.orgucla.edu This strategy is particularly attractive due to its modularity, enabling the installation of diverse aryl groups. acs.org

Reductive amination is a widely used and powerful method for the synthesis of amines, including phenethylamines. mdpi.com This reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, the reductive amination of acetophenones is a straightforward procedure for preparing α-phenylethylamines. mdpi.com Various reducing agents can be employed, with sodium borohydride (B1222165) being a common choice. youtube.com Biocatalytic approaches using imine reductases (IREDs) have also been developed for the asymmetric synthesis of chiral amines via reductive amination. researchgate.net

| Reaction | Reactants | Catalyst/Reagent | Key Advantages |

| Photo-assisted Ni-catalyzed Cross-Coupling | Alkyl aziridines, Aryl iodides | NiBr2·DME/dtbbpy, 4CzIPN, Et3N | Mild conditions, modular, avoids stoichiometric reductants |

| Negishi Cross-Coupling | Organozinc reagents, Aryl halides | Palladium catalyst | Powerful C-C bond formation |

| Reductive Amination | Ketones/Aldehydes, Amines | NaBH4, Ti(IV)isopropoxide | Versatile, straightforward |

| Biocatalytic Reductive Amination | Ketones, Amines | Imine Reductases (IREDs) | High enantioselectivity |

Once the phenethylamine scaffold is in place, functional group interconversions (FGIs) on the phenethyl side chain can be performed to introduce further structural diversity. These transformations allow for the modification of existing functional groups into others, expanding the range of accessible analogues. Common FGIs include the conversion of alcohols to halides, which are excellent leaving groups for subsequent nucleophilic substitution reactions. vanderbilt.edu For example, an alcohol can be converted to a chloride using reagents like thionyl chloride or triphenylphosphine (B44618) with a chlorine source. vanderbilt.eduub.edu The structure-activity relationship of designer phenethylamines has been studied, revealing that modifications such as the introduction of a β-ketone or alterations to the α-alkyl chain can significantly impact their biological effects. nih.gov

Asymmetric Synthesis and Stereocontrol in this compound Production

The synthesis of enantiomerically pure this compound is often crucial for its biological activity. Asymmetric synthesis and stereocontrol are therefore of paramount importance.

Several strategies have been developed for the asymmetric synthesis of 2-substituted pyrrolidines and their precursors, pyrrolines. One approach involves the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses. acs.org Another powerful method is the asymmetric "clip-cycle" synthesis, where a chiral phosphoric acid catalyzes the enantioselective intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine to form a pyrrolidine (B122466) with high enantioselectivity. whiterose.ac.uk

For the synthesis of chiral pyrrolines, phosphine-catalyzed [3+2] annulations between allenes and imines have been developed. The use of chiral phosphine (B1218219) catalysts, such as hydroxyproline-derived pseudoenantiomeric [2.2.1] bicyclic phosphines, has enabled the synthesis of enantiomerically enriched pyrrolines with excellent enantioselectivities. nih.gov Furthermore, organocatalytic asymmetric syntheses of functionalized chiral 2-pyrrolines have been achieved through multi-component tandem reactions. rsc.org Stereocontrolled total synthesis of natural products containing the pyrrolidine core often relies on substrate-controlled manipulations to install the required stereogenic centers. nih.gov

| Asymmetric Strategy | Key Catalyst/Reagent | Achieved Stereoselectivity |

| Transaminase-catalyzed cyclization | Transaminases (e.g., ATA-117-Rd6) | Up to >99.5% ee |

| Asymmetric 'Clip-Cycle' Synthesis | Chiral Phosphoric Acid (e.g., (R)-TRIP) | High enantiomeric ratios (e.g., 96:4 e.r.) |

| Phosphine-catalyzed [3+2] Annulation | Chiral [2.2.1] bicyclophosphines | Excellent enantioselectivities |

| Organocatalytic Multi-component Reaction | Bifunctional chiral squaramide | High stereoselectivity |

Sustainable and Scalable Synthetic Approaches for Pyrroline Derivatives

The development of sustainable and scalable synthetic methods is a critical goal in modern organic chemistry. For the synthesis of pyrroline derivatives, several green and efficient approaches have been reported.

One sustainable strategy involves the use of biosourced 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds in a Paal-Knorr type reaction with primary amines. polimi.itacs.orgresearchgate.net These reactions can be performed under solvent-free conditions or in environmentally benign solvents like water-methanol mixtures, leading to N-substituted pyrrole derivatives in good to high yields. polimi.itacs.orgresearchgate.net

Multicomponent reactions (MCRs) are another hallmark of sustainable synthesis as they are atom-economical and often reduce the number of synthetic steps and purification procedures. An efficient, green, one-pot, three-component protocol has been reported for the stereoselective synthesis of spirocyclic pyrrolidines using a reusable magnetic nanocatalyst. nih.govrsc.org The synthesis of functionalized 2-pyrrolines has also been achieved through a multi-component tandem [2+2+1] annulation reaction of simple and commercially available starting materials. rsc.org

For scalability, synthetic approaches that utilize readily available starting materials and robust reaction conditions are preferred. Methodologies for the multigram preparation of spirocyclic α,α-disubstituted pyrrolidines have been developed and optimized, demonstrating the potential for large-scale synthesis. nih.gov

Catalyst-Free and Aqueous Medium Reactions

The use of water as a solvent in organic synthesis offers significant environmental and economic advantages over traditional organic solvents. It is non-toxic, non-flammable, and readily available. While the synthesis of 1-pyrrolines often involves the acid-catalyzed intramolecular cyclization of γ-amino ketones, recent research has focused on developing catalyst-free and aqueous-based methodologies for the formation of related heterocyclic structures.

One notable approach involves the synthesis of substituted Δ¹-pyrrolines from the reaction of chalcones with nitroalkanes. This method, while not strictly catalyst-free as it utilizes reagents such as sodium hydroxide (B78521) and zinc, demonstrates the feasibility of conducting key reaction steps in an aqueous environment to afford the pyrroline ring system in high yields organic-chemistry.org. The reaction proceeds through a Michael addition, followed by in-situ reduction of the nitro group and subsequent cyclization organic-chemistry.org. This strategy highlights the potential for developing greener synthetic routes to pyrroline derivatives.

The principles of catalyst-free synthesis in aqueous media are often centered around leveraging the unique properties of water, such as its high polarity and ability to form hydrogen bonds, to facilitate reactions. For the synthesis of this compound, a hypothetical catalyst-free aqueous approach would involve the intramolecular cyclization of the corresponding γ-amino ketone precursor. The reaction would likely proceed through the formation of a hemiaminal intermediate, which then dehydrates to form the cyclic imine. While specific literature on a catalyst-free aqueous synthesis of this compound is not abundant, the broader field of green chemistry continues to drive innovation in this area. Research into one-pot syntheses in aqueous media for various heterocyclic compounds suggests that such a direct and environmentally friendly route is a promising area for future investigation mdpi.com.

Microwave and Ultrasound-Assisted Synthesis

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis, offering significant reductions in reaction times, increased yields, and often improved product purity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can dramatically accelerate reaction rates compared to conventional heating methods. In the context of pyrroline synthesis, microwave irradiation has been shown to be highly effective.

For instance, the intramolecular cyclocondensation of 2-amino acid-derived enamines to produce tetrasubstituted pyrroles has been successfully achieved under microwave irradiation, with yields increasing significantly compared to conventional heating methods. In one study, the yield for a product with a benzyl (B1604629) substituent (a structural analogue to a phenethyl group) increased from 23% under conventional conditions to 86% with microwave assistance mdpi.com. This highlights the transformative potential of microwave energy in overcoming activation barriers and improving reaction efficiency.

Another powerful microwave-promoted method for synthesizing functionalized pyrrolines is through iminyl radical cyclizations. O-phenyloximes tethered to alkenes undergo a 5-exo-trig cyclization upon microwave irradiation, leading to the formation of the pyrroline ring. This method demonstrates broad scope and can be used to introduce a variety of functional groups onto the pyrroline scaffold. The reactions are typically fast and easy to perform.

The following table illustrates the significant rate enhancement and yield improvement achieved in the microwave-assisted synthesis of pyrrole derivatives compared to conventional heating.

| Product | Substituent (R¹) | Conventional Yield (%) | Microwave Yield (%) |

| 1a | CH₂Ph | 23 | 86 |

| 1b | CH₂(4-OH-Ph) | 25 | 75 |

| 1c | CH₃ | 15 | 55 |

| 1d | CH₂(indole) | 18 | 62 |

| Data derived from a study on the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones mdpi.com. |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions.

Ultrasound irradiation has been successfully employed in the synthesis of a wide array of heterocyclic compounds, often resulting in shorter reaction times, higher yields, and milder reaction conditions nih.gov. While specific studies detailing the ultrasound-assisted synthesis of this compound are limited, the general applicability of this technique to cyclization and condensation reactions suggests its high potential in this area. For example, ultrasound has been used to promote the synthesis of novel fused pyrans, demonstrating that in some cases, ultrasonic irradiation can even alter the reaction pathway to favor different products compared to silent conditions nih.gov. The clean and efficient nature of sonochemical methods makes them an attractive avenue for the development of advanced synthetic strategies for this compound and its analogues.

Chemical Reactivity and Reaction Mechanisms of 2 Phenethyl 1 Pyrroline

Reactivity Profile of the 1-Pyrroline (B1209420) Endocyclic Imine

The 1-pyrroline ring system, a five-membered heterocyclic compound with an endocyclic imine, is a key feature of 2-phenethyl-1-pyrroline. rsc.orgwikipedia.org This cyclic imine structure imparts a unique reactivity to the molecule, allowing for a variety of chemical transformations. rsc.org

Nucleophilic Additions to the Imine Electrophilic Carbon

The carbon-nitrogen double bond (C=N) of the 1-pyrroline ring is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This inherent polarity makes the imine carbon susceptible to attack by nucleophiles. rsc.org A variety of nucleophiles can add to this electrophilic carbon, leading to the formation of a range of substituted pyrrolidine (B122466) derivatives.

Metal-catalyzed nucleophilic additions have also been described for 1-pyrroline systems. nih.gov For instance, the formation of radical adducts of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) has been shown to proceed via a metal-catalyzed nucleophilic addition mechanism. nih.gov

| Nucleophile | Product Type | Reaction Conditions |

| Organometallic Reagents (e.g., Grignard reagents, organolithiums) | 2,2-disubstituted pyrrolidines | Aprotic solvent |

| Cyanide | α-aminonitriles | Acidic or basic catalysis |

| Enolates | γ-amino ketones | Base-catalyzed |

Table 1: Examples of Nucleophilic Additions to the 1-Pyrroline Ring.

[3+2] Dipolar Cycloaddition Chemistry

1-Pyrrolines can participate in [3+2] dipolar cycloaddition reactions, acting as the two-atom component. These reactions involve the concerted or stepwise addition of a 1,3-dipole to the C=N bond of the pyrroline (B1223166). This methodology provides a powerful tool for the synthesis of fused heterocyclic systems containing a pyrrolidine ring. researchgate.netmdpi.comacs.org

A notable example is the reaction of 2H-azirines with enones, promoted by visible light, which proceeds via a formal [3+2] cycloaddition to yield trisubstituted Δ¹-pyrrolines. researchgate.netacs.org Similarly, 1,3-dipolar cycloaddition reactions of nitropyridines with N-methyl azomethine ylide have been studied, leading to the formation of pyrroline and pyrrolidine derivatives condensed with a pyridine (B92270) ring. mdpi.comnih.gov

The mechanism of these cycloadditions can be influenced by the nature of the reactants and the reaction conditions. For instance, some gold-catalyzed reactions of azlactones with alkenes proceed through a mechanism where the gold complex activates the pro-nucleophile rather than the typical activation of the carbon-carbon π-bond. rsc.org

Enamine-like Reactivity of the Pyrroline Ring

Although 1-pyrroline is a cyclic imine, it can exhibit reactivity reminiscent of enamines. wikipedia.orgmakingmolecules.com Enamines are characterized by a nucleophilic α-carbon, a feature that arises from the delocalization of the nitrogen lone pair electrons into the C=C double bond. wikipedia.org In the case of 1-pyrrolines, tautomerization to the corresponding enamine (2-pyrroline) can occur, particularly under basic conditions. This enamine tautomer can then react with electrophiles at the α-carbon.

The Stork enamine reaction, a classic example of enamine reactivity, involves the addition of an enamine to an α,β-unsaturated carbonyl compound. libretexts.org While this reaction is more commonly associated with acyclic ketones and secondary amines, the underlying principles of enamine nucleophilicity are relevant to the reactivity of the 1-pyrroline system. The formation of enamines from aldehydes with α-stereocenters and pyrrolidine-based catalysts has been shown to be kinetically stereospecific. manchester.ac.uk

Transformations of the Phenethyl Substituent

The phenethyl group attached to the 2-position of the pyrroline ring consists of a phenyl ring and a two-carbon aliphatic linker. This substituent can undergo a variety of chemical transformations that are characteristic of aromatic compounds and alkyl chains.

Electrophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of the phenethyl group is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgpdx.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The ethyl group is an activating group and an ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the point of attachment of the alkyl chain. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. uomustansiriyah.edu.iq

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst such as FeBr₃. uomustansiriyah.edu.iq

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst like AlCl₃. uomustansiriyah.edu.iq

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

It is important to note that the reaction conditions for electrophilic aromatic substitution must be carefully chosen to avoid potential side reactions involving the pyrroline ring. Strong acids used in some of these reactions could potentially protonate and deactivate the pyrroline nitrogen or promote other unwanted transformations. The presence of the nitrogen atom in the pyrroline ring can also influence the reactivity of the phenyl ring, though this effect is transmitted through the aliphatic linker.

| Reaction | Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | 2-(Nitrophenethyl)-1-pyrroline |

| Bromination | Br₂, FeBr₃ | 2-(Bromophenethyl)-1-pyrroline |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(Acetylphenethyl)-1-pyrroline |

Table 2: Examples of Electrophilic Aromatic Substitution on the Phenethyl Group.

Oxidation and Reduction Reactions of the Aliphatic Linker

The two-carbon aliphatic linker of the phenethyl group can undergo oxidation and reduction reactions. Oxidation can target the benzylic position (the carbon atom attached to the phenyl ring) or the ethyl chain itself. For instance, phenethyl alcohol and phenylacetaldehyde (B1677652) are readily oxidized to phenylacetic acid. inchem.org Purified naphthalene (B1677914) dioxygenase has been shown to oxidize ethylbenzene (B125841) to (S)-1-phenethyl alcohol and acetophenone (B1666503). nih.gov

Conversely, the phenyl ring can be reduced under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, to a cyclohexyl ring. However, these conditions would likely also reduce the imine functionality of the pyrroline ring. More selective reductions can be achieved using specific reagents. For example, the reduction of a carbonyl group that might be introduced onto the phenethyl chain can be accomplished without affecting the aromatic ring or the pyrroline.

The cleavage of disulfide bonds through reduction is a strategy employed in the design of redox-responsive drug delivery systems. mdpi.com While not directly a reaction of the phenethyl group itself, it highlights the importance of redox reactions in modifying molecules containing this moiety for specific applications.

Mechanistic Investigations of Key Transformations

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically for this compound are not extensively documented. However, valuable insights can be drawn from research on the dehydrogenation of the closely analogous compound, 2-phenyl-1-pyrroline, to 2-phenylpyrrole. This aromatization reaction is a characteristic transformation for this class of compounds.

In a study utilizing palladium-supported catalysts, the dehydrogenation of 2-phenyl-1-pyrroline was found to exhibit zero-order kinetics in its initial phase. researchgate.net This indicates that the reaction rate is independent of the concentration of the 2-phenyl-1-pyrroline substrate at the beginning of the process. The rate-determining step in such cases is often related to the catalyst's surface saturation or the rate of a surface-catalyzed reaction. As the reaction progresses and the concentration of the reactant decreases, the kinetics may shift towards a first-order dependency. researchgate.net

A side reaction observed during this transformation is the hydrogenolysis of the pyrroline ring, leading to the formation of 4-phenylbutylamine (B88947). researchgate.net The rate of this side reaction competes with the primary dehydrogenation pathway.

The table below summarizes the kinetic behavior observed in the dehydrogenation of 2-phenyl-1-pyrroline, which serves as a model for understanding the reactivity of this compound.

Table 1: Kinetic Parameters for the Dehydrogenation of 2-Phenyl-1-pyrroline

| Parameter | Observation | Implication |

| Reaction Order (Initial) | Zero-order with respect to 2-phenyl-1-pyrroline researchgate.net | The reaction rate is initially independent of the substrate concentration, suggesting the catalyst surface is saturated. |

| Reaction Order (Catalyst) | First-order with respect to the palladium catalyst researchgate.net | The reaction rate is directly proportional to the amount of catalyst used. |

| Side Reaction | Formation of 4-phenylbutylamine via hydrogenolysis researchgate.net | A competing reaction pathway that reduces the yield of the desired pyrrole (B145914) product. |

It is reasonable to extrapolate that the dehydrogenation of this compound would follow a similar kinetic profile, although the reaction rates may differ due to the electronic and steric influence of the phenethyl group compared to the phenyl group.

Spectroscopic and Computational Elucidation of Intermediates and Transition States

The identification of transient species such as intermediates and transition states is crucial for a complete understanding of a reaction mechanism. For reactions involving this compound, a combination of spectroscopic techniques and computational modeling provides valuable insights.

Spectroscopic Analysis: In-situ spectroscopic methods are powerful tools for detecting reaction intermediates. For instance, in the study of reactions involving pyrroline derivatives, Electron Paramagnetic Resonance (EPR) spectroscopy has been used to identify radical intermediates. In the case of the iron(III)-promoted oxidation of 5,5-dimethyl-1-pyrroline N-oxide (DMPO), a related pyrroline derivative, EPR was instrumental in characterizing the aminoxyl radical intermediates. rsc.org It is plausible that radical mechanisms are involved in certain oxidation reactions of this compound, and EPR could be employed to detect the corresponding radical species.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also vital in tracking the progress of reactions and identifying the structures of stable intermediates and products. For example, in the synthesis of substituted pyrrolines, NMR is routinely used to characterize the final products and any isolable intermediates. clockss.orgresearchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the potential energy surfaces of reactions, allowing for the theoretical characterization of transition states and intermediates that may be too fleeting to observe experimentally. science.gov Computational studies on related systems, such as the photorearrangement of N-cyclopropylimines to 1-pyrrolines, have provided detailed mechanistic insights, including the identification of key transition states. unirioja.es

For a reaction such as the dehydrogenation of this compound on a palladium surface, computational models could elucidate the adsorption geometry of the molecule on the catalyst, the energies of the transition states for C-H bond activation, and the desorption of the final pyrrole product. These models can also help to understand the preference for dehydrogenation over the competing hydrogenolysis reaction.

The table below outlines the application of these methods to the study of 2-substituted-1-pyrroline reaction mechanisms.

Table 2: Methods for Elucidating Intermediates and Transition States

| Method | Application | Expected Findings for this compound Reactions |

| EPR Spectroscopy | Detection of radical intermediates in oxidation reactions. rsc.org | Identification of aminoxyl or other radical species in oxidative transformations. |

| NMR Spectroscopy | Structural characterization of starting materials, stable intermediates, and products. clockss.orgresearchgate.net | Confirmation of the formation of the corresponding pyrrole in dehydrogenation reactions and identification of any side products. |

| IR Spectroscopy | Monitoring the disappearance of reactant functional groups and the appearance of product functional groups. | Tracking the conversion of the C=N bond in the pyrroline to the aromatic system of the pyrrole. |

| Computational Chemistry (DFT) | Calculation of the energies and structures of transition states and intermediates. science.govunirioja.es | A detailed map of the reaction pathway, including the activation energies for each step and the geometries of transient species. |

Influence of Steric and Electronic Effects on Reactivity

The phenethyl substituent at the 2-position of the pyrroline ring exerts both steric and electronic effects that significantly influence the molecule's reactivity.

Steric Effects: The bulkiness of the phenethyl group can hinder the approach of reactants to the pyrroline ring. This steric hindrance can affect the rate and regioselectivity of reactions. For example, in the synthesis of 2,3-disubstituted pyrroles from 2-substituted-1-pyrrolines, sterically bulky substituents at the 2-position were found to decrease the reaction yield. clockss.org Conversely, in some cases, steric hindrance can be beneficial, for instance, by preventing undesired side reactions.

In the context of catalytic dehydrogenation, the orientation of the phenethyl group upon adsorption onto the catalyst surface will be critical. It may influence the accessibility of the C-H bonds of the pyrroline ring to the active sites of the catalyst, thereby affecting the reaction rate.

Electronic Effects: The phenyl ring of the phenethyl group is an aromatic system that can influence the electronic properties of the pyrroline ring through inductive and resonance effects. Although the ethyl linker separates the phenyl ring from the pyrroline system, some electronic influence can still be transmitted. The phenyl group is generally considered to be weakly electron-withdrawing via an inductive effect.

Studies on the reactivity of other substituted heterocyclic systems have demonstrated the importance of electronic effects. For example, in the Rh2(OAc)4-catalyzed C-H insertion to form 2-pyrrolidinones, the electronic nature of N-arylethyl substituents was found to influence the diastereoselectivity of the reaction, with electron-donating groups attenuating the selectivity. acs.org Similarly, the electronic properties of substituents on 5-aryl-2-formylpyrroles have been shown to dictate their solid-state structures. researchgate.net

The electronic nature of the substituent at the 2-position of a 1-pyrroline can affect the stability of intermediates and transition states. For example, an electron-withdrawing group could stabilize a negatively charged intermediate, while an electron-donating group could stabilize a positively charged intermediate. In the case of dehydrogenation, the electronic effect of the phenethyl group could influence the ease of C-H bond cleavage.

The interplay of these steric and electronic effects is summarized in the table below.

Table 3: Influence of the Phenethyl Group on the Reactivity of this compound

| Effect | Description | Potential Impact on Reactivity |

| Steric Hindrance | The bulk of the phenethyl group can obstruct access to the reactive sites of the pyrroline ring. | May decrease reaction rates for certain transformations. clockss.org Could influence the regioselectivity of additions to the double bond. |

| Inductive Effect | The phenyl group can withdraw electron density from the pyrroline ring through the sigma bonds of the ethyl linker. | May influence the acidity of the protons on the carbon atoms adjacent to the nitrogen. |

| Stabilization of Intermediates | The aromatic ring can potentially stabilize charged or radical intermediates through space or through the carbon framework. | Could affect the energy landscape of the reaction and favor certain pathways. |

Computational Chemistry and Theoretical Characterization of 2 Phenethyl 1 Pyrroline

Electronic Structure Theory and Quantum Chemical Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical calculations offer a powerful lens through which to examine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for predicting the properties of organic molecules. mdpi.comnih.gov For a molecule like 2-phenethyl-1-pyrroline, DFT calculations could be employed to determine a range of molecular properties. These calculations are based on the principle that the electronic energy of a molecule can be determined from its electron density. mdpi.com

DFT methods, such as B3LYP, are often used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure. arkat-usa.org Furthermore, these calculations can yield valuable information about the electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate the type of data that would be generated from such a study.

| Property | Hypothetical Calculated Value | Method/Basis Set |

| Total Energy | [Value] Hartree | B3LYP/6-31G(d) |

| HOMO Energy | [Value] eV | B3LYP/6-31G(d) |

| LUMO Energy | [Value] eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | [Value] eV | B3LYP/6-31G(d) |

| Dipole Moment | [Value] Debye | B3LYP/6-31G(d) |

Ab Initio and Semi-Empirical Methods for Ground State Analysis

Ab initio and semi-empirical methods provide alternative approaches to studying the ground state of a molecule. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. libretexts.org These methods can provide highly accurate results, particularly when combined with large basis sets, but are computationally more demanding than DFT. mdpi.com For a molecule of the size of this compound, ab initio calculations would be feasible and could be used to corroborate the results obtained from DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. researchgate.net This makes them significantly faster and suitable for very large molecules, though generally with a lower level of accuracy compared to ab initio or DFT methods. Methods like AM1 or PM3 could be used for a preliminary analysis of the ground state geometry and electronic properties of this compound, providing a quick overview before undertaking more computationally intensive studies.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexibility of the phenethyl group and the puckering of the pyrroline (B1223166) ring mean that this compound can exist in multiple conformations. Molecular modeling and dynamics simulations are essential tools for exploring this conformational landscape.

Conformational Landscapes and Energy Minimization

The conformational landscape of a molecule describes the potential energy as a function of its geometric parameters. For this compound, key degrees of freedom would include the rotation around the single bonds of the phenethyl side chain and the puckering of the five-membered pyrroline ring. The pyrrolidine (B122466) ring, a saturated analog of pyrroline, is known to adopt envelope and twisted conformations. rsc.org

A systematic conformational search could be performed using molecular mechanics force fields to identify low-energy conformers. Each of these conformers would then be subjected to geometry optimization and energy minimization using a higher level of theory, such as DFT, to determine their relative stabilities. lasalle.edu The results of such an analysis would reveal the most probable shapes the molecule adopts at a given temperature.

Below is a hypothetical table illustrating the relative energies of different conformers of this compound.

| Conformer | Dihedral Angle (Cα-Cβ-N-C2) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 (Reference) |

| Gauche 1 | ~60° | [Value] |

| Gauche 2 | ~-60° | [Value] |

Molecular Dynamics for Investigating Flexibility and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal the flexibility of different parts of the molecule. For this compound, an MD simulation would show the dynamic interplay between the rotations of the side chain and the puckering of the pyrroline ring. researchgate.net

These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how intermolecular interactions with the surrounding medium affect the molecule's conformation and dynamics. nih.gov Analysis of the MD trajectory can provide information on the time-averaged distribution of conformations, the frequency of transitions between different conformational states, and the nature of intramolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations. acs.org

Theoretical Approaches to Reaction Mechanism Prediction and Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. iranchembook.irethernet.edu.et For this compound, theoretical methods could be used to predict its reactivity in various chemical transformations.

For instance, the reactivity of the imine functional group in the pyrroline ring could be explored. Theoretical calculations could be used to model the reaction of this compound with a nucleophile, for example. By locating the transition state structure for the reaction and calculating the activation energy, one can predict the feasibility and rate of the reaction. rsc.org Computational studies on the cycloaddition reactions of similar pyrroline-containing compounds have been performed using DFT to elucidate the reaction mechanism and stereoselectivity. mdpi.com

Furthermore, theoretical methods can be used to study the potential for metabolic reactions, such as oxidation or reduction, by modeling the interaction of the molecule with enzymatic active sites. While beyond the scope of this article, such studies are crucial in medicinal chemistry and drug development. mdpi.com

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the mechanism of a chemical reaction, such as the formation or subsequent reaction of this compound, requires the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods are essential for locating these high-energy, transient geometries. Once a potential transition state structure is optimized, its identity must be confirmed. This is typically done by performing a frequency calculation; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

To definitively confirm that a located transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. rowansci.com The IRC method traces the minimum energy path (MEP) downhill from the transition state in both the forward and backward directions. scm.comq-chem.com This calculation generates a profile of the potential energy surface, confirming the connection between the TS and the local minima corresponding to the reactants and products. rowansci.comscm.com

The IRC calculation itself is a sophisticated process involving a series of small, steepest-descent steps. q-chem.com It starts from the converged TS geometry and proceeds along the path of the imaginary frequency. rowansci.com Modern algorithms often use a predictor-corrector approach to ensure the calculated path stays true to the IRC. q-chem.com The analysis provides not only the energy profile but also information on the length and curvature of the reaction path. scm.com For a hypothetical reaction involving this compound, such as its synthesis via a cyclization reaction, an IRC analysis would be crucial to validate the proposed mechanism and understand the energetic landscape of the transformation.

Table 1: Key Parameters in an Intrinsic Reaction Coordinate (IRC) Calculation

| Parameter | Description | Typical Use |

| Coordinate System | The coordinate system used for the path following (e.g., Mass-Weighted, Cartesian). Mass-weighted coordinates represent the "true" IRC as defined by Fukui. q-chem.com | To define the reaction path. The choice can be irrelevant if the goal is simply to connect a TS to its minima. q-chem.com |

| Step Size | The size of the step taken along the reaction path in each iteration. | Smaller step sizes may be needed for complex pathways, such as those involving proton transfers, to ensure a smooth curve. rowansci.com |

| Maximum Steps | The maximum number of points to be calculated along the path in each direction. | Increased if the calculation terminates before reaching the minimum. rowansci.com |

| Hessian | The matrix of second derivatives of energy with respect to atomic coordinates. It is required to initiate the IRC calculation from the transition state. rowansci.com | Calculated prior to the IRC run, often during the transition state optimization and frequency calculation. q-chem.com |

| Direction | Specifies whether to follow the path in the "forward" or "backward" direction from the TS. | Both directions must be calculated to confirm the connection to both reactants and products. q-chem.com |

This table is a generalized representation of parameters used in computational chemistry software.

Computational Prediction of Reactive Sites and Selectivity

Computational methods are highly effective at predicting the most likely sites of chemical reactivity on a molecule and the selectivity of a reaction. For this compound, these predictions can guide its synthetic modification or explain its behavior in chemical reactions. Methods like Density Functional Theory (DFT) are used to calculate properties related to electron distribution, which in turn indicate reactivity. mdpi.com

The analysis of a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common starting point. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. Furthermore, calculated electrostatic potential (ESP) maps can visualize electron-rich (negative potential) and electron-poor (positive potential) regions on the molecular surface, providing a clear picture of potential sites for interaction.

When a reaction can yield multiple products (regio- or stereoisomers), computational chemistry can predict the selectivity by comparing the activation energies of the competing reaction pathways. mdpi.com For instance, in the synthesis of pyrrolidine derivatives through cycloaddition reactions, DFT calculations can be used to locate the transition states for the formation of different isomers. mdpi.commdpi.com The pathway with the lower activation energy is kinetically favored and is predicted to yield the major product. This approach has been successfully used to explain the diastereoselectivity observed in reactions forming substituted pyrrolidinones, where computational predictions were later validated by experimental results. academie-sciences.fr Similarly, computational studies have elucidated the factors controlling chemoselectivity and enantioselectivity in the nickel-catalyzed cyclization of oxime esters to form indole (B1671886) products. chinesechemsoc.org

Cheminformatics and Virtual Screening for Analog Discovery

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. It plays a pivotal role in modern drug discovery, particularly in the identification of new lead compounds through virtual screening. frontiersin.org Virtual screening involves the computational assessment of large libraries of compounds to identify molecules that are likely to bind to a biological target or are structurally similar to a known active molecule. nih.gov This process can screen millions of compounds in a fraction of the time and cost of experimental high-throughput screening (HTS). mdpi.com

The process typically begins with a large compound database, such as ZINC15 or ChemBridge, which can contain millions of molecules. nih.govmdpi.com These compounds are then filtered and ranked based on various computational models. The top-ranked candidates are then selected for acquisition and experimental validation. mdpi.com This approach has proven successful in identifying novel inhibitors for various targets, with hit rates that demonstrate its utility. nih.govacs.org For a compound like this compound, these techniques could be used to search for analogs with potentially improved biological activity or different physicochemical properties.

Ligand-Based Drug Design (LBDD) Principles

Ligand-Based Drug Design (LBDD) is a computational strategy employed when the three-dimensional structure of the biological target is unknown, but a set of molecules that bind to it (ligands) have been identified. nih.gov LBDD works on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. The approach leverages the information from known active ligands to design new, potentially more potent compounds. fiveable.me

Key methodologies in LBDD include:

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. fiveable.me These features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. A model is built from a set of active ligands and then used as a 3D query to search compound databases for molecules that match the pharmacophore. researchgate.net

Quantitative Structure-Activity Relationships (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov By developing a robust QSAR model based on a series of analogs of this compound, one could predict the activity of new, unsynthesized analogs.

Molecular Similarity Analysis: This approach identifies new drug candidates by searching for molecules that are similar to a known active compound (the query). biosolveit.de Similarity can be assessed based on 2D fingerprints (representing structural fragments) or 3D shape and electrostatic overlaps. fiveable.mebiosolveit.de This is a direct way to find close analogs of a lead compound.

Structure-Based Drug Design (SBDD) Methodologies

In contrast to LBDD, Structure-Based Drug Design (SBDD) is applicable when the 3D structure of the biological target protein is known, often from X-ray crystallography or NMR spectroscopy. frontiersin.org SBDD aims to design ligands that fit precisely into the target's binding site, forming favorable interactions that lead to high affinity and selectivity.

Core SBDD methodologies include:

Molecular Docking: This is the most common SBDD technique. A computational algorithm predicts the preferred orientation and conformation of a ligand when bound to a target protein. frontiersin.org Large compound libraries can be "docked" into the binding site, and the molecules are scored based on their predicted binding affinity. This allows for the prioritization of compounds for experimental testing. This method has been used to identify novel allosteric inhibitors for targets like the HCV NS5B polymerase. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time. This provides insight into the stability of the binding mode predicted by docking and can reveal the role of protein flexibility, which is often neglected in rigid docking approaches. arxiv.org

Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-molecular-weight compounds ("fragments") are screened for weak binding to the target. rsc.org The 3D structure of the fragment-protein complex is then determined, and the fragment is grown or merged with other fragments to create a more potent lead compound. Computational tools are used to map the binding site and suggest ways to optimize the fragment. rsc.org

A novel series of pyrrolidine-1,2-dicarboxamides were successfully discovered as factor Xa inhibitors using an SBDD approach, leading to the development of an orally bioavailable, subnanomolar inhibitor. nih.govresearchgate.net This demonstrates the power of SBDD in optimizing a lead compound based on a pyrrolidine scaffold, similar to this compound.

Table 2: Comparison of LBDD and SBDD Approaches

| Feature | Ligand-Based Drug Design (LBDD) | Structure-Based Drug Design (SBDD) |

| Primary Requirement | A set of known active and inactive ligands. nih.gov | 3D structure of the biological target. frontiersin.org |

| Core Principle | Similar molecules have similar biological activities. | Design ligands that are sterically and electrostatically complementary to the target's binding site. |

| Key Methods | Pharmacophore modeling, QSAR, 2D/3D similarity searching. fiveable.me | Molecular docking, molecular dynamics, de novo design. frontiersin.org |

| Application | Used when the target structure is unknown or difficult to obtain (e.g., GPCRs). nih.gov | Used when a high-resolution target structure is available. |

| Goal | Identify novel scaffolds or analogs based on known active compounds. biosolveit.de | Design potent and selective ligands by analyzing interactions in the binding pocket. nih.gov |

Biosynthesis and Natural Occurrence of Pyrroline Phenethylamine Alkaloids

Biogenetic Pathways of Pyrroline (B1223166) Alkaloids

The formation of pyrroline-phenethylamine alkaloids is believed to follow a convergent biosynthetic logic where two primary metabolic pathways—one generating the pyrroline ring and the other the phenethylamine (B48288) unit—provide the necessary building blocks. The core structure suggests a subsequent condensation of these two key intermediates.

The pyrroline portion of the alkaloid scaffold is derived from amino acid precursors. The biosynthesis of the phenethylamine component originates from the aromatic amino acid L-phenylalanine. ontosight.aiontosight.ai The co-occurrence of 1-pyrroline (B1209420) and phenethylamine has been observed in the floral scent of plants like chestnut (Castanea), suggesting the availability of both precursors for a potential in-planta conjugation. ecut.edu.cn The final assembly of the alkaloid likely involves a condensation event, such as a Mannich reaction, which is a common carbon-carbon bond-forming mechanism in the biosynthesis of many alkaloid classes. nih.gov

Enzymatic Steps and Key Intermediates (e.g., Ornithine, Proline, Glutamate (B1630785), Putrescine)

The biosynthesis of the two core components of pyrroline-phenethylamine alkaloids involves distinct and well-characterized enzymatic sequences.

Formation of the Pyrroline Ring: The five-membered nitrogen-containing pyrroline ring is primarily formed from the polyamine putrescine, which itself can be synthesized from either ornithine or glutamate.

From Ornithine and Glutamate to Putrescine: The amino acid L-ornithine is a direct precursor to putrescine via a decarboxylation reaction catalyzed by ornithine decarboxylase (ODC). ethz.ch Ornithine itself is synthesized from L-glutamate through a series of reactions involving acetylated intermediates. researchgate.net

From Putrescine to 1-Pyrroline: Putrescine is converted to 4-aminobutanal (B194337) through oxidative deamination, a reaction catalyzed by a copper-containing diamine oxidase (DAO). ecut.edu.cnfrontiersin.org This intermediate, 4-aminobutanal, then spontaneously cyclizes to form the imine 1-pyrroline. ecut.edu.cn

The Proline Pathway: An alternative route to the pyrroline structure starts with the amino acid L-proline. Proline, which also derives from glutamate, can be converted to Δ1-pyrroline-5-carboxylate (P5C). frontiersin.orgresearchgate.net P5C is a key intermediate that can be further metabolized to form 1-pyrroline. researchgate.net The conversion of glutamate to P5C is a rate-limiting step catalyzed by the enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS). frontiersin.orgnih.gov

Formation of the Phenethylamine Moiety: The phenethylamine unit is derived from the aromatic amino acid L-phenylalanine.

From Phenylalanine to Phenethylamine: The biosynthesis begins with the decarboxylation of L-phenylalanine. This crucial step is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), which removes the carboxyl group to yield phenethylamine (PEA). ontosight.aiwikipedia.org This is the primary pathway for PEA formation in many organisms, including mammals and bacteria. ontosight.ainih.gov

| Key Intermediate | Precursor(s) | Key Enzyme(s) | Resulting Moiety |

| Putrescine | Ornithine, Glutamate | Ornithine Decarboxylase (ODC) | Pyrroline Precursor |

| 1-Pyrroline | Putrescine | Diamine Oxidase (DAO) | Pyrroline Ring |

| Δ1-Pyrroline-5-carboxylate (P5C) | Glutamate, Proline | P5CS | Pyrroline Precursor |

| Phenethylamine (PEA) | L-Phenylalanine | Aromatic L-amino acid Decarboxylase (AADC) | Phenethylamine Moiety |

Genetic Regulation of Biosynthetic Enzymes (e.g., Homospermidine Synthase, P5CS, DAO)

The production of pyrroline-phenethylamine alkaloids is controlled by the expression and activity of key biosynthetic enzymes, which are themselves subject to genetic and environmental regulation.

Homospermidine Synthase (HSS): This enzyme is central to the biosynthesis of pyrrolizidine (B1209537) alkaloids (PAs), where it catalyzes the condensation of two molecules of putrescine to form homospermidine. nih.govwikipedia.org While not directly implicated in the formation of simple pyrroline rings from a single putrescine unit, the study of HSS provides a model for the evolution of enzymes in putrescine-derived alkaloid pathways. HSS genes are known to have evolved through the duplication of the gene for deoxyhypusine (B1670255) synthase, a primary metabolism enzyme. nih.gov

Δ1-pyrroline-5-carboxylate Synthetase (P5CS): As the enzyme catalyzing the rate-limiting step in proline biosynthesis from glutamate, P5CS plays a critical role in providing precursors for the pyrroline ring. frontiersin.org In plants like Arabidopsis, there are two P5CS genes that are differentially regulated. One is required for proline accumulation under osmotic stress conditions like drought and high salinity, while the other is essential for normal development. up.ac.za The transcription of P5CS is often induced by environmental stressors, leading to an accumulation of proline, which can then be channeled into alkaloid synthesis. frontiersin.org

Diamine Oxidase (DAO): DAO catalyzes the oxidative deamination of putrescine, a committed step towards the formation of the 1-pyrroline ring. frontiersin.org The activity of DAO can be influenced by environmental conditions. For instance, in fragrant rice, drought stress has been shown to enhance DAO activity, leading to an increased content of 1-pyrroline, a direct precursor for the aroma compound 2-acetyl-1-pyrroline (B57270). frontiersin.org This suggests that environmental factors that upregulate DAO expression could similarly boost the production of other pyrroline-containing alkaloids.

Natural Sources and Isolation of 2-Phenethyl-1-pyrroline Analogues

While this compound itself is not widely documented as a natural product, structurally related alkaloids containing both pyrroline (or pyrrole) and phenethylamine moieties have been identified.

A significant discovery was the isolation of several new phenethylamine-containing alkaloids from the predatory marine bacterium Tenacibaculum discolor sv11. nih.gov These compounds include dispyrrolopyridine A and B, which feature a pyrrole (B145914) ring system linked to a phenethylamine group, and dispyrrole. nih.govacs.org The isolation of these metabolites typically involves culturing the bacterium in a suitable medium, followed by extraction of the culture broth and biomass with organic solvents. The crude extract is then subjected to various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to purify the individual compounds for structure elucidation by spectroscopic methods. acs.orgresearchgate.net

The co-occurrence of both 1-pyrroline and phenethylamine in the floral scent of chestnut (Castanea), Photinia, and Castanopsis sclerophylla points to the possibility that these plants may be sources of pyrroline-phenethylamine alkaloids, even if they are present as volatile minor components. ecut.edu.cn Additionally, the compound 2-(2-phenylethyl)chromone (B1200894) and its derivatives are well-known constituents of agarwood, the resinous heartwood of Aquilaria species. mdpi.com Although these are chromones and not pyrrolines, their isolation provides a methodological framework for extracting and identifying phenylethyl-containing secondary metabolites from plant sources.

| Alkaloid Class/Example | Natural Source | Isolation Method Highlight |

| Dispyrrolopyridine A & B, Dispyrrole | Marine Bacterium (Tenacibaculum discolor sv11) | Fermentation, Solvent Extraction, HPLC |

| 1-Pyrroline and Phenethylamine (co-occurring volatiles) | Chestnut (Castanea), Photinia serrulata, Castanopsis sclerophylla | Headspace analysis (e.g., ND-EAPCI-MS) |

| 2-(2-Phenylethyl)chromones | Agarwood (Aquilaria spp.) | Solvent Extraction, Column Chromatography |

Factors Influencing Biosynthesis and Accumulation in Biological Systems

The production and accumulation of secondary metabolites like pyrroline-phenethylamine alkaloids are dynamic processes influenced by a combination of genetic, developmental, and environmental factors.

Precursor Availability: The synthesis of these alkaloids is fundamentally dependent on the supply of their precursors, L-phenylalanine and the amino acids glutamate, ornithine, and proline. ontosight.airesearchgate.net Any factor that modulates the intracellular pools of these primary metabolites can directly impact alkaloid yield.

Environmental Stress: Abiotic stresses are known to be powerful regulators of secondary metabolism in plants. Drought and salinity, for example, are well-documented inducers of proline biosynthesis through the upregulation of the P5CS gene. frontiersin.org This stress-induced accumulation of proline could lead to an enhanced flux into pyrroline-based alkaloids. Studies on fragrant rice have shown that moderate drought can significantly increase the content of 2-acetyl-1-pyrroline, a related compound, by boosting the levels of precursors and the activity of enzymes like DAO. frontiersin.org

Developmental Stage and Tissue Specificity: The synthesis and accumulation of alkaloids are often tightly regulated by the developmental stage of the organism and are frequently localized to specific tissues or organs. In many plants, alkaloids are synthesized in the roots and then transported and stored in aerial parts, such as leaves, where they function as defense compounds. up.ac.za The expression of biosynthetic genes can be highly tissue-specific, ensuring that the compounds are produced where and when they are needed. up.ac.za

Genetic Factors: The genetic background of an organism is a primary determinant of its capacity to produce certain alkaloids. The presence, absence, or differential expression of genes encoding key biosynthetic enzymes (like AADC, ODC, DAO, and P5CS) and regulatory proteins (like transcription factors) dictates the metabolic output. ethz.ch

Biological Activity and Structure Activity Relationship Sar Studies of 2 Phenethyl 1 Pyrroline Derivatives

Pharmacological Investigations of Pyrroline-Containing Scaffolds

Pyrrolidine (B122466) and pyrroline (B1223166) derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. nih.govnih.gov The versatility of the pyrroline scaffold allows for molecular modifications to target a diverse range of biological entities, from enzymes to receptors. nih.govnih.gov

Pyrroline-containing structures have been identified as effective modulators of various enzymes critical in physiological and pathological processes.

Aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6')-Ib) Inhibition: The enzyme AAC(6')-Ib is a primary cause of resistance to aminoglycoside antibiotics in Gram-negative bacteria. A study focused on a pyrrolidine pentamine scaffold identified potent inhibitors of this enzyme. nih.gov Structure-activity relationship (SAR) analysis of these derivatives revealed critical structural requirements for inhibitory activity. For instance, aromatic functionalities at specific positions (R1 and R4) were found to be essential for binding and inhibition. The stereochemistry at other positions on the pyrrolidine ring also played a crucial role in the compound's efficacy. nih.gov Truncations of the scaffold universally resulted in a loss of activity, indicating that the entire pyrrolidine pentamine structure is necessary for effective inhibition. nih.gov

Key Findings in AAC(6')-Ib Inhibition by Pyrrolidine Derivatives

| Position | Substituent/Stereochemistry | Observation |

|---|---|---|

| R1 and R4 | Aromatic functionalities (S-phenyl) | Essential for inhibitory activity. |

| R2 | Stereochemical conformation | Critical for activity. |

| R3 | Hydroxyl moiety and stereoconformation | Required for full inhibitory effect. |

| R5 | Phenyl functionality | Not essential; can be replaced by aliphatic groups. |

| Scaffold | Truncations | Resulted in inactive compounds. |

N-acylethanolamine acid amidase (NAAA) Inhibition: NAAA is a lysosomal enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). researchgate.net Inhibition of NAAA is a therapeutic strategy for treating inflammation and pain. escholarship.org Research has identified pyrrolidine-containing compounds as a class of NAAA inhibitors. researchgate.net Although initial pyrrolidine derivatives showed low micromolar potency, subsequent SAR studies led to the development of more potent inhibitors. mdpi.com This indicates that the pyrrolidine scaffold is a viable starting point for designing effective NAAA inhibitors.

While the 2-phenethyl-1-pyrroline core is a subject of broad pharmacological interest, specific studies directly linking this scaffold to the inhibition of Enolase are not prominent in the available scientific literature. Enolase is a key glycolytic enzyme, and its inhibition is known to be caused by substances like fluoride, which form a complex with magnesium and phosphate (B84403) in the enzyme's active site. nih.gov

The this compound structure contains a phenethylamine (B48288) backbone, a well-known pharmacophore for interacting with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors.

5-HT2A Receptor Affinity: The 5-HT2A receptor is a key target for a range of therapeutics used in psychiatric disorders. mdpi.com SAR studies on phenethylamine derivatives have shown that substitutions on the phenyl ring significantly influence binding affinity for the 5-HT2A receptor. researchgate.net Generally, phenethylamine derivatives exhibit a higher affinity for the 5-HT2A receptor compared to tryptamine (B22526) derivatives. mdpi.com The introduction of alkyl or halogen groups at the para position of the phenyl ring has been shown to have a positive effect on binding affinity. mdpi.comresearchgate.net Constraining the ethylamine (B1201723) side chain, such as by incorporating it into a heterocyclic ring system, can impact potency; for example, certain 1,2-heterocyclized phenethylamine analogs display a significantly lower affinity for the 5-HT2A receptor compared to their unconstrained counterparts.

Binding Affinities of Selected Phenethylamine Analogs at 5-HT2 Receptors

| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|---|

| 2C-B (1a) | 1.0 | 11 | 2.5 |

| Compound 9 | >10000 | 250 | 1100 |

| Compound 10 | 4300 | 70 | 100 |

| Compound 11 | >10000 | 1900 | >10000 |

Data adapted from studies on constrained phenethylamine ligands. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

The pyrrole (B145914) and pyrrolidine rings are core components of many natural and synthetic compounds with significant antimicrobial properties. nih.gov

Antimicrobial and Antifungal Efficacy: Pyrrole and its fused derivatives are known to interact with essential biomolecules in living systems, leading to antimicrobial effects. nih.gov For instance, certain substituted pyrroles and their fused pyrimidine (B1678525) and triazine forms have demonstrated potent growth inhibition against important human pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus fumigatus. nih.gov Similarly, the synthesis of a pyrrolidinyl derivative of quinoline-3-carboxylic acid resulted in a compound with a broad spectrum of antibacterial activity, proving much more potent than established agents like nalidixic acid.

Antiviral Efficacy: The potential of pyrrole-containing scaffolds extends to antiviral applications. Studies on pyrrolo[1,2-f]phenanthridines, a class of fused pyrrole compounds, have demonstrated weak but measurable anti-HIV-1 activity. nih.gov Other research has focused on derivatives containing a phenoxy group, which is structurally related to the phenethyl group, linked to a uracil (B121893) core. Certain 5-bromo-6-methyluracil (B78055) derivatives from this class were found to suppress HIV-1 reproduction at low micromolar concentrations. This suggests that combining the pyrroline/pyrrole scaffold with other pharmacophores can lead to compounds with notable antiviral potential.

Pyrrole and pyrrolidine scaffolds are integral to numerous compounds investigated for their anticancer properties. nih.gov These structures are found in agents that can inhibit key enzymes involved in tumor proliferation or induce apoptosis. escholarship.org

Fused pyrrole systems, such as pyrrolo[2,1-a]isoquinolines, have emerged as particularly potent cytotoxic agents and topoisomerase inhibitors. The anticancer activity of pyrrolidin-2-one derivatives has also been demonstrated. Hybrid structures incorporating the pyrrolidin-2-one moiety have shown significant pharmacological properties, including anticancer effects. For example, N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide was identified as a promising derivative with the potential to be developed as an antimetastatic agent. The versatility of the pyrrole scaffold allows for the design of molecules that can interact with various biological targets in cancer cells, making them valuable candidates in drug development. escholarship.org

Comprehensive Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the biological activity of a lead compound. For pyrroline derivatives, these studies have elucidated the key structural features that govern their interaction with biological targets.

The substitution pattern on the pyrroline or pyrrolidine ring is a critical determinant of biological activity. A detailed SAR analysis of pyrrolidine pentamine derivatives as inhibitors of the AAC(6')-Ib enzyme provides a clear example of how modifications to the ring and its substituents dictate efficacy. nih.gov

The study demonstrated that:

Aromatic Groups: The presence of phenyl groups at the R1 and R4 positions is essential for activity. This suggests that pi-pi stacking or hydrophobic interactions in the enzyme's binding pocket are crucial. nih.gov